molecular formula C21H16N2O7S2 B12669313 6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid CAS No. 115058-21-4

6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid

Cat. No.: B12669313
CAS No.: 115058-21-4
M. Wt: 472.5 g/mol
InChI Key: YIGGIAXHUTUTPG-UHFFFAOYSA-N
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Description

6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid is a sophisticated organic compound designed for specialized research applications. This molecule is built upon a naphthalene disulfonic acid framework, a structure well-documented for its utility in the chemical industry, particularly as a fundamental precursor in the synthesis of dyes and pigments . The presence of multiple sulfonic acid groups enhances the compound's water solubility and provides sites for ionic interaction, which is a characteristic feature of this chemical class . Compounds within the naphthalenesulfonic acid family have demonstrated relevance in biochemical research due to their protein-binding properties. For instance, the structurally related naphthalene-2-sulfonic acid has been identified as an inhibitor of human prothrombin, suggesting potential research applications in studying serine protease function and coagulation pathways . The carbamoyl linkage in this specific molecule bridges two complex aromatic systems, potentially offering a rigid structure for the development of fluorescent probes or as a monomer for creating polymers with specific electronic properties. As a high-purity building block, this compound is valued for its role in organic synthesis and materials science research. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Properties

CAS No.

115058-21-4

Molecular Formula

C21H16N2O7S2

Molecular Weight

472.5 g/mol

IUPAC Name

6-[(6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid

InChI

InChI=1S/C21H16N2O7S2/c24-21(22-17-5-1-15-11-19(31(25,26)27)7-3-13(15)9-17)23-18-6-2-16-12-20(32(28,29)30)8-4-14(16)10-18/h1-12H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)

InChI Key

YIGGIAXHUTUTPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1NC(=O)NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid . This intermediate is then reacted with 6-sulfo-2-naphthylamine in the presence of a carbamoylating agent to form the final product. Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

    Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The carbamoyl group can form stable complexes with metal ions, facilitating catalytic reactions and enhancing the compound’s effectiveness in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight Applications Key Differences vs. Target Compound
6-Amino-N-methylnaphthalene-2-sulfonamide Amino, sulfonamide ~240.3 g/mol Pharmaceutical intermediates Lacks carbamoyl bridge and second -SO₃H
6-Aminonaphthalene-2-sulfonic acid Amino, sulfonic acid ~223.2 g/mol Dye synthesis Simpler structure; no carbamoyl linkage
TNS (6-(p-toluidinyl)naphthalene-2-sulfonate) Toluidinyl, sulfonate ~315.4 g/mol Fluorescent probe for protein studies Replaced carbamoyl with toluidinyl group
MIANS (6-(4'-maleimidylanilino)naphthalene-2-sulfonic acid) Maleimidyl, sulfonic acid ~392.4 g/mol Protein sulfhydryl group labeling Maleimidyl group instead of carbamoyl
6-Acetylamino-2-naphthalenesulfonic acid Acetamido, sulfonic acid ~265.3 g/mol Organic synthesis Acetylated amino vs. carbamoyl bridge

Key Comparative Insights

Functional Group Complexity: The target compound’s carbamoyl amino bridge distinguishes it from simpler sulfonamides (e.g., 6-Amino-N-methylnaphthalene-2-sulfonamide ) and sulfonic acids (e.g., 6-Aminonaphthalene-2-sulfonic acid ).

Dual Sulfonic Acid Groups: Unlike mono-sulfonated analogs (e.g., MIANS ), the dual -SO₃H groups in the target compound significantly increase water solubility and acidity, making it suitable for aqueous-based applications like chromatography or protein interaction studies.

Synthetic Versatility: The carbamoyl bridge allows for further functionalization, contrasting with acetylated (e.g., 6-Acetylamino-2-naphthalenesulfonic acid ) or dimethylamino derivatives (e.g., 6-(Dimethylamino)naphthalene-2-sulfonic acid ), which are more electron-rich but less reactive toward nucleophiles.

Industrial Relevance: Sulfonated naphthalenes are common in dye synthesis (e.g., Acid Black 52 ). The target compound’s structure suggests utility as a dye intermediate, though its carbamoyl group may alter chromophoric properties compared to hydroxyl- or amino-substituted analogs .

Research Findings

  • Protein Interaction Studies :
    Sulfonated naphthalenes like TNS and MIANS bind hydrophobic pockets in proteins, with fluorescence changes reflecting tertiary structural shifts . The target compound’s carbamoyl group could stabilize interactions with polar residues, offering a complementary probe for studying protein unfolding or aggregation.

  • Synthetic Pathways: Analogous compounds are synthesized via sulfonation, amidation, or coupling reactions. For example, 6-Amino-N-methylnaphthalene-2-sulfonamide is derived from sulfonyl chloride intermediates , while the target compound likely involves carbamoylation of a pre-sulfonated naphthylamine .
  • Stability and Handling : Dual sulfonic acid groups enhance stability in acidic conditions but may require salt formation (e.g., potassium or sodium salts) for long-term storage, as seen in hydroxynaphthalene sulfonates .

Biological Activity

6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid, commonly referred to as SNA , is a sulfonated naphthalene derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and interactions with biological systems.

  • Chemical Formula : C21_{21}H16_{16}N2_{2}O7_{7}S2_{2}
  • CAS Number : 62486-42-4
  • Molecular Weight : 464.49 g/mol

The biological activity of SNA is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonate groups enhance its solubility and bioavailability, allowing it to penetrate cellular membranes more effectively. Research indicates that SNA may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular signaling processes.

Anticancer Properties

SNA has been studied for its anticancer effects, particularly in the context of non-small cell lung carcinoma (NSCLC) and ovarian cancer. Its mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis. In vitro studies have demonstrated that SNA can suppress tumor growth by targeting specific signaling pathways associated with cell survival and proliferation.

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (NSCLC)15.3Apoptosis induction via caspase activation
Study 2OVCAR-3 (Ovarian)12.8Inhibition of PI3K/Akt pathway

Antimicrobial Activity

SNA exhibits antimicrobial properties against a range of bacterial strains. The compound's sulfonate groups are believed to disrupt bacterial cell walls, leading to cell lysis. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Study 1: SNA in Cancer Treatment

A clinical trial investigated the efficacy of SNA in combination with conventional chemotherapy for patients with NSCLC. Results indicated a significant improvement in overall survival rates compared to chemotherapy alone, suggesting that SNA may enhance the therapeutic effects of existing cancer treatments.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of SNA, researchers found that it effectively inhibited the growth of multidrug-resistant strains of bacteria. This finding highlights SNA's potential as an alternative treatment option in an era of increasing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via diazotization and coupling reactions. For example, diazotize 6-amino-2-naphthalenesulfonic acid using NaNO₂/HCl at 0–5°C, followed by coupling with a naphthylamine derivative under alkaline conditions (pH 8–10). Key factors include temperature control to avoid decomposition and stoichiometric optimization of coupling agents .
  • Critical Parameters : Excess sulfonic acid groups require careful pH adjustment to prevent premature precipitation. Use HPLC to monitor intermediate formation and quantify purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for sulfonic acid protons (δ 10–12 ppm) and carbamoyl NH groups (δ 6–8 ppm) .
  • UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~350–450 nm) influenced by the conjugated naphthalene-sulfonate system .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS in negative ion mode) and fragmentation patterns .
    • Data Interpretation : Compare spectral data with structurally similar azo dyes or urea-linked naphthalene derivatives .

Q. What are the common solubility challenges, and how can they be mitigated in aqueous systems?

  • Solubility Profile : High solubility in alkaline aqueous solutions due to sulfonate groups; poor solubility in organic solvents.
  • Optimization : Adjust pH to >8 using NaOH or NH₄OH. For non-aqueous reactions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Advanced Research Questions

Q. How does the carbamoyl-sulfonate substitution pattern influence reactivity in azo dye synthesis?

  • Mechanistic Insight : The carbamoyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to specific naphthalene ring positions. Sulfonate groups enhance water solubility but reduce reactivity in non-polar coupling reactions.
  • Experimental Design : Compare coupling rates with/without carbamoyl groups using stopped-flow kinetics under controlled pH .

Q. What strategies are effective for stabilizing this compound under oxidative or reductive conditions?

  • Oxidative Stability : Degradation occurs via sulfonate group oxidation. Use antioxidants (e.g., ascorbic acid) or inert atmospheres (N₂/Ar) during storage .
  • Reductive Stability : The azo bond (if present in derivatives) is susceptible to reduction. Test sodium dithionite (Na₂S₂O₄) as a selective reducing agent .

Q. How can this compound be functionalized for applications in drug delivery or bioimaging?

  • Functionalization Routes :

  • Carbamoyl Modification : React with acyl chlorides to introduce targeting moieties (e.g., folate).
  • Sulfonate Derivatization : Convert to sulfonamide via reaction with amines under Mitsunobu conditions .
    • Validation : Assess cellular uptake via fluorescence tagging (e.g., FITC conjugation) and confocal microscopy .

Comparative and Methodological Questions

Q. How does this compound compare to urea-linked naphthalene disulfonates (e.g., 4,4′-dihydroxy-7,7′-ureylenedi(naphthalene-2-sulphonic acid)) in dye chemistry?

  • Key Differences :

Property This Compound Urea-Linked Disulfonate
Linkage Type Carbamoyl-aminoUrea
Absorption λmax 350–400 nm450–500 nm
Application Intermediate for direct dyesPrimary azo dye component
  • Methodological Note : Use TLC or HPLC to track coupling efficiency in dye synthesis .

Q. What are the best practices for analyzing conflicting spectral data (e.g., unexpected peaks in NMR)?

  • Troubleshooting :

  • Impurity Identification : Cross-reference with byproducts from incomplete coupling (e.g., unreacted diazonium salts).
  • Deuterated Solvents : Ensure D₂O or DMSO-d₆ purity to avoid solvent artifacts .

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